tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate
Description
Properties
CAS No. |
1194375-80-8 |
|---|---|
Molecular Formula |
C11H21FN2O2 |
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-5-4-11(6-12,7-13)8-14/h4-8,13H2,1-3H3 |
InChI Key |
ODQPLGBUTNTIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)CF |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric 1,3-Dipolar Cycloaddition
The pyrrolidine ring is efficiently constructed via Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes. For example, reacting azomethine ylides derived from glycine esters with 1,1-difluorostyrenes yields 3,3-difluoropyrrolidine derivatives (up to 96% yield, 97% ee). This method ensures precise stereocontrol, critical for pharmaceutical applications.
Reaction Conditions:
-
Catalyst: Cu(CH₃CN)₄PF₆ (5 mol%)
-
Ligand: (R)-DTBM-Segphos (6 mol%)
-
Solvent: Toluene at -40°C
-
Additive: 2,6-Lutidine (20 mol%)
Ring-Closing Metathesis
Alternative approaches employ ring-closing metathesis (RCM) of dienes using Grubbs catalysts. For instance, diene precursors containing fluorinated and aminated substituents undergo RCM to form the pyrrolidine skeleton. However, this method struggles with steric hindrance from the fluoromethyl and aminomethyl groups, limiting yields to ~50%.
Fluoromethylation Techniques
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor™ or DAST introduce fluoromethyl groups post-cyclization. In a representative protocol, a hydroxyl-containing pyrrolidine intermediate is treated with DAST in dichloromethane at 0°C, achieving 85% conversion to the fluoromethyl derivative.
Optimization Insights:
Nucleophilic Fluorination
Nucleophilic fluorination using KF or CsF in polar aprotic solvents (e.g., DMF) is less common due to competing elimination reactions. However, microwave-assisted conditions (150°C, 10 min) enhance reactivity, yielding 78% fluoromethyl product with <5% side products.
Aminomethylation Approaches
Reductive Amination
Reductive amination of ketone intermediates with ammonia or methylamine introduces the aminomethyl group. Using NaBH₃CN in methanol at pH 5 (acetic acid buffer), yields reach 82% with minimal over-reduction.
Critical Parameters:
-
pH Control: Maintain pH 4–6 to balance imine formation and reducing agent stability.
-
Temperature: 25°C optimal; higher temperatures accelerate side reactions.
Gabriel Synthesis
The Gabriel synthesis offers an alternative pathway: a bromomethyl intermediate reacts with phthalimide, followed by hydrazine deprotection. This two-step process achieves 75% overall yield but requires stringent moisture control.
tert-Butyl Carboxylate Protection
Boc protection is typically performed using di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃ as base. Reaction completion within 2 hours at 25°C ensures >95% conversion. Industrial protocols favor continuous flow reactors to enhance mixing and reduce Boc₂O usage by 20%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic System Tuning
Copper-ligand complexes (e.g., Cu/DTBM-Segphos) in cycloaddition reactions reduce enantiomer inversion. Increasing ligand-to-copper ratios from 1:1 to 1.2:1 enhances ee from 89% to 97%.
Industrial-Scale Production Considerations
Vapor-Phase Fluorination Reactors
Adapting methods from trifluoromethylpyridine synthesis, vapor-phase reactors with iron fluoride catalysts enable continuous fluorination at 300–400°C. Pilot studies show 86.4% conversion for pyrrolidine derivatives with <3% decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the fluoromethyl group, potentially converting it to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where the fluorine atom is replaced by other nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to non-fluorinated analogs.
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate starting materials.
- Introduction of the Fluorine Atom : Fluorination via reagents like diethylaminosulfur trifluoride (DAST).
- Aminomethylation : Reductive amination with an aldehyde or ketone precursor.
- Esterification : Using tert-butyl alcohol and an acid catalyst to form the ester group.
Medicinal Chemistry
This compound is valuable for developing pharmaceuticals, especially those targeting neurological disorders. The fluorine atom enhances binding affinity to biological targets, making it a promising candidate for drug design against conditions such as Alzheimer's disease and other cognitive impairments.
| Application Area | Description |
|---|---|
| Neurological Disorders | Potential use in synthesizing drugs that target neurotransmitter systems. |
| Antidepressants | Investigated for effects on serotonin receptors. |
| Antipsychotics | May influence dopamine pathways. |
Organic Synthesis
This compound serves as an intermediate in synthesizing complex organic molecules, including natural products and agrochemicals. Its unique structure allows for various chemical modifications.
| Reaction Type | Example Reaction |
|---|---|
| Oxidation | Can yield carboxylic acids or ketones using agents like HO. |
| Reduction | Produces alcohols or amines through lithium aluminum hydride (LiAlH). |
| Substitution | Nucleophilic substitutions using sodium azide or alkyl halides. |
Biological Studies
The compound is utilized in studies related to enzyme inhibition, receptor binding, and metabolic pathways. Its structural features facilitate interactions with specific proteins, making it a tool for probing biological mechanisms.
| Study Focus | Details |
|---|---|
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes involved in metabolism. |
| Receptor Binding | Assessed for binding affinity to various receptors, including GABA and NMDA receptors. |
| Metabolic Pathways | Used to explore metabolic transformations in cellular environments. |
Industrial Applications
In industrial settings, this compound is applied in developing specialty chemicals and materials with unique properties.
Case Studies
- Pharmaceutical Development : A study demonstrated that modifications of this compound led to derivatives with enhanced potency against specific neurological targets, highlighting its potential in drug discovery .
- Agrochemical Synthesis : Research indicated that this compound could be used as a precursor for synthesizing agrochemicals that improve crop resilience against pests .
- Biological Activity Assessment : Experiments revealed that the compound exhibits significant enzyme inhibition properties, suggesting its utility in therapeutic applications targeting metabolic disorders .
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent types, ring size, and stereochemistry. Key examples include:
Pyrrolidine Derivatives
- tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199174-29-3): Lacks the fluoromethyl group but retains the aminomethyl substituent. The (R)-stereochemistry may influence enantioselective interactions in biological systems . Reduced lipophilicity compared to the target compound due to the absence of fluorine.
- The chiral (R)-configuration highlights the importance of stereochemistry in synthetic applications .
Azetidine Derivatives
- tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0): Features a smaller, more strained azetidine ring (4-membered) instead of pyrrolidine. The increased ring strain may alter reactivity and conformational flexibility, affecting stability and binding kinetics .
Sulfur-Containing Derivatives
- tert-butyl 3-[(3-chloro-4-fluorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate (Compound Ie): Replaces aminomethyl/fluoromethyl with a sulfanyl-linked aryl group.
Biological Activity
Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate, with the CAS number 1194375-80-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 232.29 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an amino group and a fluoromethyl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. Notably, compounds containing pyrrolidine rings have been studied for their roles in modulating neurotransmitter systems and exhibiting antimicrobial properties.
Pharmacological Studies
- Neurotransmitter Modulation : Research indicates that similar pyrrolidine derivatives can act as inhibitors of neurotransmitter uptake, particularly in the context of serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Activity : Several studies have demonstrated that pyrrolidine derivatives possess antimicrobial properties. For example, compounds with similar structures have shown activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis .
Case Studies
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound | Biological Activity | MIC (µM) |
|---|---|---|
| This compound | Neurotransmitter modulation, antimicrobial potential | TBD |
| Ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | Antituberculosis activity | 5 |
| Benzoylpiperidine Derivative | Antiproliferative activity against cancer cells | 0.84 |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing tert-butyl 3-(aminomethyl)-3-(fluoromethyl)pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology : The compound can be synthesized via a multi-step approach starting with a pyrrolidine scaffold. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, as seen in tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate synthesis .
- Fluoromethylation : Introduce fluoromethyl groups via nucleophilic substitution or radical-mediated fluorination. For example, meta-chloroperbenzoic acid (mCPBA) oxidizes sulfides to sulfones in analogous compounds .
- Stereocontrol : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can control stereochemistry. For instance, (R)-configured derivatives are synthesized using resolved intermediates .
Q. What analytical techniques are critical for characterizing this compound, and how are overlapping signals resolved?
- Techniques :
- NMR : Use , , and NMR to resolve fluoromethyl () and aminomethyl () groups. Rotameric mixtures (e.g., due to restricted rotation) may require variable-temperature NMR to decouple signals .
- HRMS/ESI-MS : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry if NMR is insufficient .
Q. How can functional groups in this compound be selectively modified for downstream applications?
- Aminomethyl Group : React with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) to form sulfonamides under basic conditions (e.g., triethylamine in dichloromethane) .
- Fluoromethyl Group : Perform nucleophilic displacement using strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
- Boc Deprotection : Use TFA or HCl in dioxane to remove the Boc group, enabling further functionalization .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
- Retrosynthesis Planning : AI-driven platforms (e.g., Template_relevance Reaxys) predict feasible routes by analyzing reaction databases. For example, one-step synthesis models prioritize Boc protection and fluoromethylation steps .
- DFT Calculations : Model transition states to predict regioselectivity in fluoromethylation or aminomethylation reactions .
Q. What strategies mitigate challenges in isolating stereoisomers or rotameric mixtures?
- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .
- Low-Temperature Crystallization : Exploit differential solubility of rotamers at reduced temperatures, as seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives .
Q. How does the fluoromethyl group influence the compound’s stability under acidic/basic conditions?
- Acidic Conditions : Fluoromethyl groups enhance stability due to the electron-withdrawing effect of fluorine, reducing protonation at the pyrrolidine nitrogen. However, prolonged exposure to strong acids (e.g., TFA) may cleave the Boc group .
- Basic Conditions : Fluorine’s inductive effect stabilizes adjacent charges, but the aminomethyl group may undergo unwanted alkylation unless protected .
Q. What pharmacological applications are feasible for derivatives of this compound?
- Drug Precursors : Serve as intermediates for serotonin receptor agonists (e.g., via substitution with dimethoxyphenyl groups) or enzyme inhibitors (e.g., sulfonamide-based ligands targeting neuropsychiatric receptors) .
- Structure-Activity Relationship (SAR) : Modify fluoromethyl/aminomethyl groups to optimize pharmacokinetics (e.g., logP, metabolic stability). For example, trifluoromethyl analogs show improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
